molecular formula C11H14FNO B8754303 3-(Dimethylamino)-1-(3-fluorophenyl)propan-1-one CAS No. 582325-02-8

3-(Dimethylamino)-1-(3-fluorophenyl)propan-1-one

Cat. No.: B8754303
CAS No.: 582325-02-8
M. Wt: 195.23 g/mol
InChI Key: MYIFKPGNLNJEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-1-(3-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

582325-02-8

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

3-(dimethylamino)-1-(3-fluorophenyl)propan-1-one

InChI

InChI=1S/C11H14FNO/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9/h3-5,8H,6-7H2,1-2H3

InChI Key

MYIFKPGNLNJEGE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(3-Fluorophenyl)ethanone (17 g, 0.123 mol), dimethylamine (13.7 g, 0.172 mol), and paraformaldehyde (5.5 g, 0.185 mol) were suspended in ethanol (50 mL), and conc HCl solution (0.3 mL) was added. The mixture was heated at reflux overnight. The solvent was removed under vacuum, and the residue was washed with EtOAc (3×) to give 3-(dimethylamino)-1-(3-fluorophenyl)propan-1-one (20.7 g, 88%), which was used for the next step without purification.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

1-(3-Fluorophenyl)ethanone (17 g, 0.123 mol), dimethylamine (13.7 g, 0.172 mol), and paraformaldephyde (5.5 g, 0.185 mol) were suspended in ethanol (50 mL), and conc HCl solution (0.3 mL) was added. The mixture was heated at reflux overnight. The solvent was removed under vacuum, and the residue was washed with EtOAc (3×) to give 3-(dimethylamino)-1-(3-fluorophenyl)propan-1-one (20.7 g, 88%), which was used for the next step without purification.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.